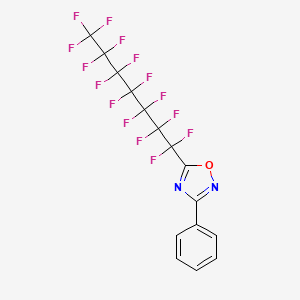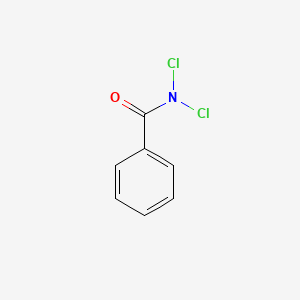
N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide is an organosulfur compound that features a sulfonamide group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both sulfonyl and hydrazide functional groups makes it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide typically involves the reaction of 4-propan-2-ylsulfonylbenzoic acid with isopropylhydrazine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond.
Industrial Production Methods
On an industrial scale, the production of N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, reducing waste and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the hydrazide group can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N’-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide is unique due to the presence of both sulfonyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
20884-85-9 |
|---|---|
Molekularformel |
C13H20N2O3S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
N'-propan-2-yl-4-propan-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C13H20N2O3S/c1-9(2)14-15-13(16)11-5-7-12(8-6-11)19(17,18)10(3)4/h5-10,14H,1-4H3,(H,15,16) |
InChI-Schlüssel |
ARWUABXTKCXHSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


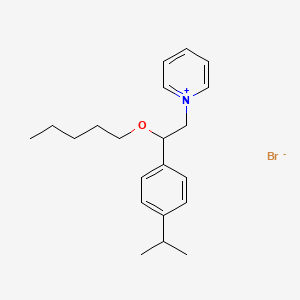
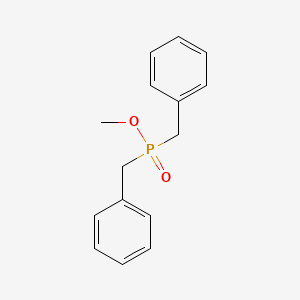
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
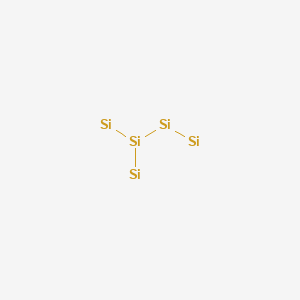
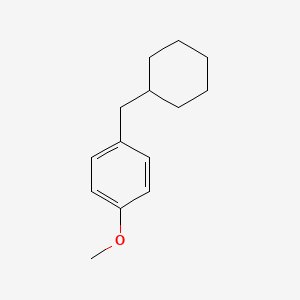
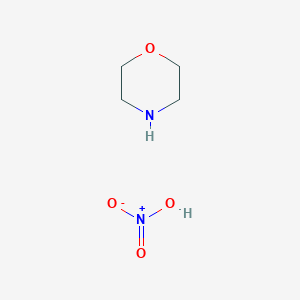
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
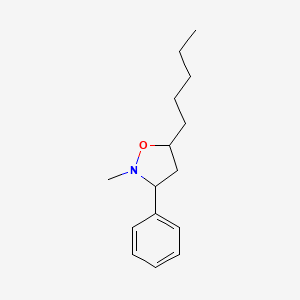
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
